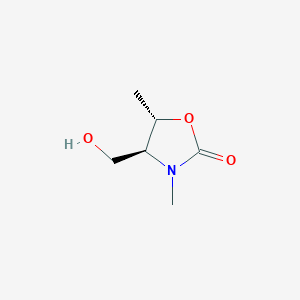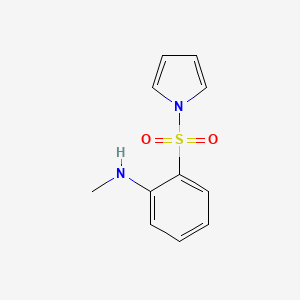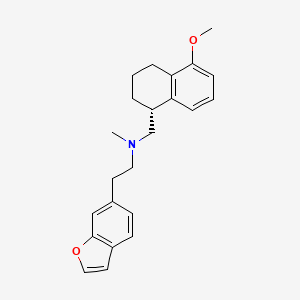![molecular formula C8H4F2N2O3 B15208001 2-(Difluoromethyl)-6-nitrobenzo[d]oxazole](/img/structure/B15208001.png)
2-(Difluoromethyl)-6-nitrobenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-6-nitrobenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with difluoromethyl and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-6-nitrobenzo[d]oxazole typically involves the difluoromethylation of a benzoxazole precursor. One common method includes the reaction of 2-aminophenol with an appropriate aldehyde to form the benzoxazole core, followed by nitration and subsequent difluoromethylation. The difluoromethylation can be achieved using difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity, possibly through optimized reaction conditions and the use of efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethyl)-6-nitrobenzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Reduction: Reduction of the nitro group yields 2-(Difluoromethyl)-6-aminobenzo[d]oxazole.
Substitution: Substitution reactions can introduce various functional groups at the difluoromethyl position, leading to a range of derivatives.
Applications De Recherche Scientifique
2-(Difluoromethyl)-6-nitrobenzo[d]oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)-6-nitrobenzo[d]oxazole involves its interaction with molecular targets in biological systems. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to specific enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Trifluoromethyl)-6-nitrobenzo[d]oxazole
- 2-(Difluoromethyl)-5-nitrobenzo[d]oxazole
- 2-(Difluoromethyl)-6-aminobenzo[d]oxazole
Uniqueness
2-(Difluoromethyl)-6-nitrobenzo[d]oxazole is unique due to the presence of both difluoromethyl and nitro groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the nitro group provides a site for further chemical modifications .
Propriétés
Formule moléculaire |
C8H4F2N2O3 |
|---|---|
Poids moléculaire |
214.13 g/mol |
Nom IUPAC |
2-(difluoromethyl)-6-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C8H4F2N2O3/c9-7(10)8-11-5-2-1-4(12(13)14)3-6(5)15-8/h1-3,7H |
Clé InChI |
DNGUZODEMJQVRC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])OC(=N2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-([1,1'-biphenyl]-4-yl)-4,5-dihydrooxazole)](/img/structure/B15207921.png)


![2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15207928.png)


![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-carboxylic acid](/img/structure/B15207938.png)





![2,2-Dimethyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B15207988.png)

